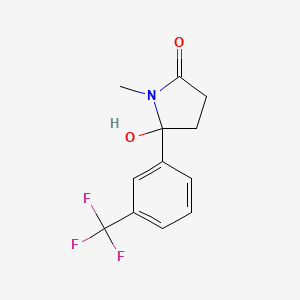
3-(4-butan-2-ylphenyl)pyridin-2-amine
概要
説明
3-(4-butan-2-ylphenyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a phenyl group bearing an isobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butan-2-ylphenyl)pyridin-2-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-(4-butan-2-ylphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated pyridine derivatives.
科学的研究の応用
3-(4-butan-2-ylphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(4-butan-2-ylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
1H-Pyrazolo[3,4-b]pyridines: Exhibits a range of biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
3-(4-butan-2-ylphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C15H18N2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
3-(4-butan-2-ylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C15H18N2/c1-3-11(2)12-6-8-13(9-7-12)14-5-4-10-17-15(14)16/h4-11H,3H2,1-2H3,(H2,16,17) |
InChIキー |
JQEIDEFOVFBBPF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)C2=C(N=CC=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B8720841.png)
![ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate](/img/structure/B8720845.png)

![1-[2-(2,4-Dimethylphenyl)-4-methylthiazol-5-yl]ethanone](/img/structure/B8720862.png)




![5-((4-Amino-2-fluorophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8720892.png)
![8-Bromo-6-chloro-3-fluoroimidazo[1,2-b]pyridazine](/img/structure/B8720893.png)
![1-[2-(Hydrazinecarbonyl)phenyl]methanesulfonamide](/img/structure/B8720900.png)

